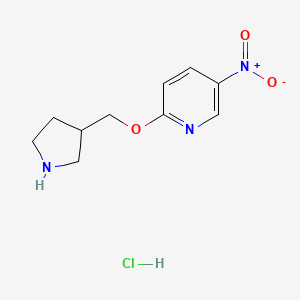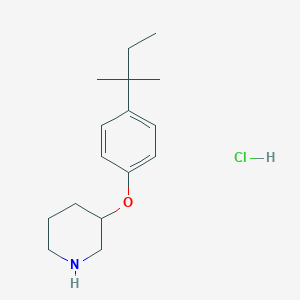![molecular formula C14H20ClNO2 B1397684 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-33-9](/img/structure/B1397684.png)
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
Overview
Description
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves the reaction of 4-(4-piperidinylmethoxy)benzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for mass production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinylmethoxy derivatives.
Scientific Research Applications
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine hydrochloride: A piperazine derivative with similar structural features but different pharmacological properties.
4-(4-Piperidinyl)phenylmethanol hydrochloride: Another piperidine derivative with distinct chemical and biological activities.
Uniqueness: 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is unique due to its specific piperidinylmethoxy substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-2-4-14(5-3-13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDOOZGESLACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)

![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397607.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)

![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)
